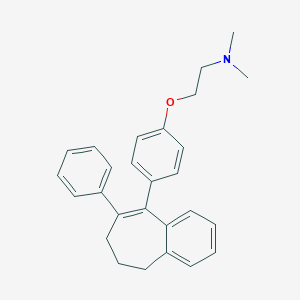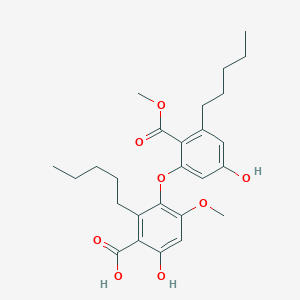
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiphorellic acid 1 is a bioactive secondary metabolite isolated from lichens, specifically from the species Cornicularia epiphorella . This compound belongs to the class of diphenyl ethers and has shown significant biological activities, including inhibitory effects on human prostate carcinoma cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epiphorellic acid 1 can be synthesized through a biomimetic approach involving a Smiles rearrangement of a precursor meta-depside . The key steps in the synthesis include:
- Formation of the precursor meta-depside.
- Smiles rearrangement to yield the diphenyl ether structure.
- Final purification and characterization of the product.
Industrial Production Methods: While there is limited information on the industrial production of epiphorellic acid 1, the synthesis typically involves standard organic synthesis techniques and purification methods such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Epiphorellic acid 1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products include halogenated or nitrated derivatives .
Applications De Recherche Scientifique
Epiphorellic acid 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diphenyl ether synthesis and reactions.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activities, particularly against prostate carcinoma cells.
Mécanisme D'action
Epiphorellic acid 1 exerts its effects through various mechanisms:
Anticancer Activity: It inhibits the growth of prostate carcinoma cells by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes.
UV Protection: It acts as a UV filter by absorbing harmful UV radiation and preventing damage to cellular components.
Comparaison Avec Des Composés Similaires
Epiphorellic acid 1 is unique among similar compounds due to its specific diphenyl ether structure and biological activities. Similar compounds include:
Lobaric Acid: Another diphenyl ether with antimicrobial and antioxidant properties.
Pannarin: A depsidone with UV-protectant and anti-inflammatory activities.
Gyrophoric Acid: A depside with similar biological activities but different chemical structure.
Propriétés
Numéro CAS |
101910-69-4 |
|---|---|
Formule moléculaire |
C26H34O8 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |
InChI |
InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |
Clé InChI |
FVGIGMWEANQQSW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Key on ui other cas no. |
101910-69-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


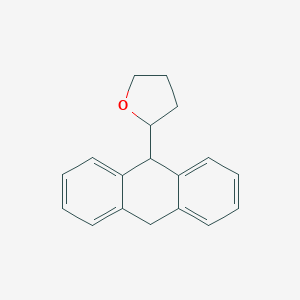
![3-[2-cyanoethyl(hydroxy)amino]propanenitrile](/img/structure/B26300.png)
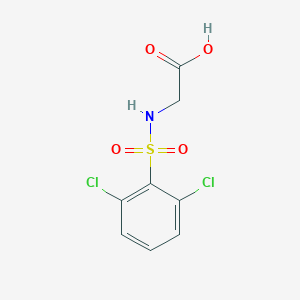




![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
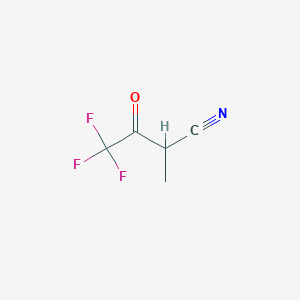

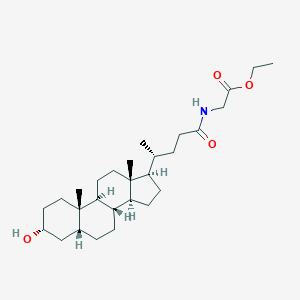

![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)
